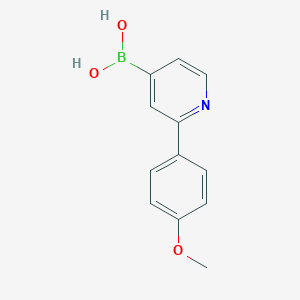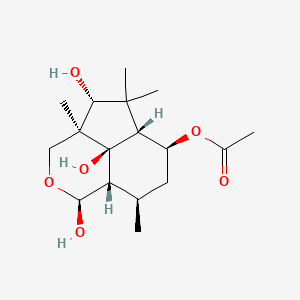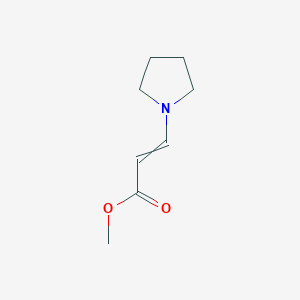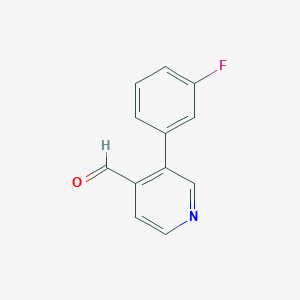![molecular formula C13H23NO2 B14090907 [3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate](/img/structure/B14090907.png)
[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate is an organic compound with a unique structure that includes an aziridine ring Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity, making them valuable intermediates in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate typically involves multiple steps, starting from readily available precursors One common method includes the formation of the aziridine ring through the reaction of an appropriate amine with an epoxide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and the formation of more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthesis.
科学研究应用
Chemistry
In chemistry, [3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity makes it valuable for constructing heterocyclic compounds and other structures with potential pharmaceutical applications.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding. Its aziridine ring can form covalent bonds with nucleophiles in biological systems, providing insights into reaction mechanisms and potential therapeutic uses.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its ability to undergo various chemical transformations allows for the design of analogs with improved pharmacological properties. Research may focus on its use as an anticancer agent, given the reactivity of aziridines with DNA.
Industry
Industrially, the compound can be used in the synthesis of polymers and materials with specific properties
作用机制
The mechanism of action of [3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate involves its interaction with nucleophiles, leading to covalent bond formation. The aziridine ring’s strain makes it highly reactive, allowing it to open and form stable adducts with various biological molecules. This reactivity can be harnessed to inhibit enzymes or modify proteins, providing a basis for its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Aziridine: A simpler analog with a three-membered nitrogen-containing ring.
Epoxide: A three-membered oxygen-containing ring with similar reactivity.
Cyclopropane: A three-membered carbon ring that shares the strain and reactivity characteristics.
Uniqueness
[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate stands out due to its combination of an aziridine ring with a pent-2-enyl chain and an acetate group. This unique structure provides a balance of reactivity and stability, making it suitable for various applications in synthesis and research. Its ability to undergo multiple types of reactions and form diverse products highlights its versatility compared to simpler analogs.
属性
分子式 |
C13H23NO2 |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
[3-methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate |
InChI |
InChI=1S/C13H23NO2/c1-10(8-9-16-11(2)15)6-7-12-13(3,4)14(12)5/h8,12H,6-7,9H2,1-5H3 |
InChI 键 |
IKXGGDPTPVSXQR-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCOC(=O)C)CCC1C(N1C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090835.png)

![L-Glutamamide, N-(tricyclo[3.3.1.13,7]dec-1-ylacetyl)-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-(9CI)](/img/structure/B14090843.png)
![2-ethoxy-4-({[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B14090846.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090856.png)

![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090871.png)
![6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090886.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14090893.png)
![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090899.png)
![3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14090909.png)
![Methyl 4-[9-(5-methyl-1,2-oxazol-3-yl)-7,10-dioxo-7,8,9,10-tetrahydrobenzo[7,8]chromeno[2,3-c]pyrrol-8-yl]benzoate](/img/structure/B14090915.png)
